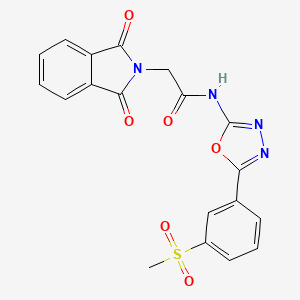
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, also known as FMA, is a synthetic compound used in various scientific research applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess analgesic and anti-inflammatory properties. The purpose of
Mecanismo De Acción
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX enzymes, this compound reduces the production of prostaglandins and thus reduces pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been shown to decrease the expression of COX-2, an enzyme that is upregulated in response to inflammation. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid in lab experiments is its well-established mechanism of action. This compound is a well-characterized COX inhibitor, which makes it a useful tool for studying the role of prostaglandins in various physiological processes. However, one limitation of using this compound is its potential for off-target effects. Like other NSAIDs, this compound may inhibit other enzymes in addition to COX, which could lead to unintended effects.
Direcciones Futuras
There are several future directions for research on (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid. One area of interest is the development of this compound analogs with improved pharmacological properties. For example, researchers may seek to develop this compound analogs that are more selective for COX-2 or that have greater potency. Another area of interest is the investigation of this compound's potential use in the treatment of other inflammatory conditions, such as asthma and multiple sclerosis. Finally, researchers may seek to further elucidate the biochemical and physiological effects of this compound, including its effects on oxidative stress and cellular signaling pathways.
Métodos De Síntesis
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is synthesized through a multistep process that involves the reaction of (3-fluoro-4-methoxyphenyl)acetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base, such as potassium carbonate. The resulting product is then treated with a reducing agent, such as sodium borohydride, to yield this compound.
Aplicaciones Científicas De Investigación
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has been used in various scientific research applications, including studies on pain and inflammation. It has been found to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been investigated for its potential use in the treatment of inflammatory bowel disease and cancer.
Propiedades
IUPAC Name |
(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAABJKSOVYDFKA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)
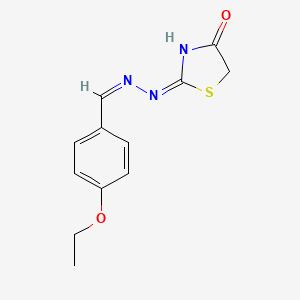
![5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2959364.png)
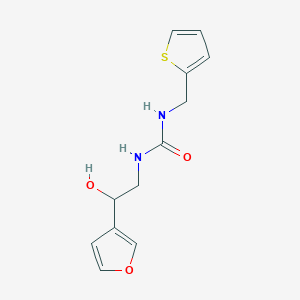
![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)
![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)

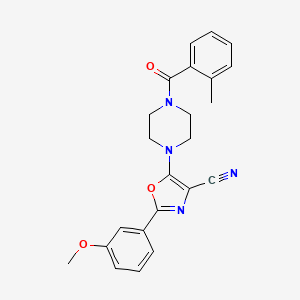

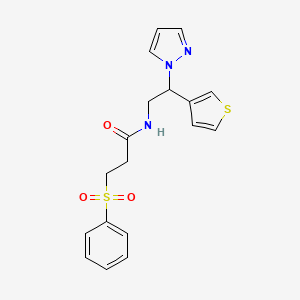
![2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2959376.png)
![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2959381.png)
